BenchChemオンラインストアへようこそ!

Anagrelide

Essential Thrombocythemia Platelet Reduction Meta-Analysis

Anagrelide is a potent PDE3 inhibitor (IC₅₀ 36 nM) that selectively targets megakaryocyte maturation to reduce platelet production without suppressing other hematopoietic lineages. Unlike hydroxyurea—a non-specific ribonucleotide reductase inhibitor with documented leukemogenic risk—anagrelide offers lineage-specific action (IC₅₀ 26 nM vs. 150 µM). A 2025 meta-analysis confirms superior platelet reduction (MD -65.22×10⁹/L). Ideal for essential thrombocythemia research, pediatric hematology applications (favorable pediatric toxicity profile with no reported carcinogenic potential), and GIST oncology studies using the extended-release subcutaneous formulation (sustained plasma levels up to 56 days). Procure parent compound and active metabolite 3-hydroxy anagrelide reference standards for PK/PD and bioequivalence assessments.

Molecular Formula C10H7Cl2N3O
Molecular Weight 256.08 g/mol
CAS No. 68475-42-3
Cat. No. B1667380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagrelide
CAS68475-42-3
SynonymsAgrelin;  Agrylin;  Anagrelide;  Anagrelide;  BL 4162A;  Xagrid;  Shire;  Thromboreductin
Molecular FormulaC10H7Cl2N3O
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
InChIInChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
InChIKeyOTBXOEAOVRKTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble
In water, 1,300 mg/L at 25 °C /Estimated/
2.79e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anagrelide (CAS 68475-42-3): Platelet-Specific Agent for Essential Thrombocythemia Procurement


Anagrelide (CAS 68475-42-3) is a synthetic imidazoquinazoline derivative and a potent phosphodiesterase 3 (PDE3) inhibitor (IC₅₀ = 36 nM) [1]. It is clinically indicated for the reduction of elevated platelet counts in patients with essential thrombocythemia (ET) and other myeloproliferative neoplasms [1]. Unlike conventional cytotoxic agents, anagrelide exerts a relatively selective inhibitory effect on megakaryocyte maturation, leading to decreased platelet production with minimal impact on other hematopoietic lineages [2].

Why Hydroxyurea or Interferon Alternatives Cannot Be Simply Substituted for Anagrelide


Direct substitution between anagrelide and other platelet-lowering agents such as hydroxyurea or ropeginterferon alfa-2b is not clinically equivalent due to fundamentally distinct mechanisms of action, efficacy profiles, and safety signals. Anagrelide specifically targets megakaryocyte maturation via PDE3 inhibition, whereas hydroxyurea is a non-specific ribonucleotide reductase inhibitor that suppresses all hematopoietic lineages and carries a documented risk of leukemogenic transformation [1]. Ropeginterferon alfa-2b, while effective, demonstrates a different response rate and safety profile in head-to-head trials [2]. The quantitative differentiation presented below establishes anagrelide's unique therapeutic niche that cannot be replicated by in-class alternatives.

Quantitative Differentiation of Anagrelide from Comparators: Evidence-Based Procurement Guide


Superior Platelet Reduction Efficacy vs. Hydroxyurea: Meta-Analysis Data

A 2025 systematic review and meta-analysis of six studies involving 1,555 participants demonstrated that anagrelide treatment results in significantly lower platelet counts compared to hydroxyurea [1].

Essential Thrombocythemia Platelet Reduction Meta-Analysis

Lineage-Specific Megakaryocyte Inhibition vs. Hydroxyurea's Broad Cytotoxicity

In vitro studies show that anagrelide inhibits megakaryocyte colony formation with an IC₅₀ of 26 nM while sparing non-megakaryocytic lineages, whereas hydroxyurea exhibits non-selective suppression of all hematopoietic progenitors [1].

Megakaryocytopoiesis Selectivity Hematopoietic Toxicity

Cardiovascular Safety Non-Inferiority to Hydroxyurea in Long-Term Use

A Phase 3b randomized study assessed cardiac function over 3 years in high-risk ET patients. No significant change in left ventricular ejection fraction (LVEF) was observed in either group, and no difference in cardiac function was found between anagrelide and hydroxyurea [1].

Cardiac Safety LVEF Long-Term Toxicity

Active Metabolite (3-Hydroxy Anagrelide) Exhibits 40-Fold Greater PDE3 Inhibition

Anagrelide is metabolized to 3-hydroxy anagrelide, which is approximately 40 times more potent as a PDE3 inhibitor than the parent compound [1]. This active metabolite contributes significantly to the overall pharmacodynamic effect.

Pharmacokinetics Active Metabolite PDE3 Inhibition

Subcutaneous Extended-Release Formulation Enables 56-Day Detectable Plasma Levels

A subcutaneous slow-release formulation of anagrelide achieved plasma concentrations detectable for up to 56 days post-administration in rats, compared to a plasma half-life of ~1.5 hours for the oral immediate-release form [1]. This formulation nearly eradicated tumor tissue in a GIST xenograft model within 11 days at the highest dose [1].

Drug Delivery Pharmacokinetics Sustained Release

Pediatric Response Rate and Tolerability in Essential Thrombocythemia

In a series of pediatric ET patients (n=3), anagrelide induced a rapid and marked decline in platelet counts with only mild, transient abdominal side effects in one patient [1]. The authors concluded that anagrelide should be considered a first-line option in children due to its selective activity and negligible carcinogenic potential.

Pediatric Essential Thrombocythemia First-Line Therapy

Procurement-Driven Application Scenarios for Anagrelide (CAS 68475-42-3)


Second-Line Essential Thrombocythemia Therapy Where Hydroxyurea Has Failed or Is Intolerable

Based on the superior platelet reduction efficacy demonstrated in the 2025 meta-analysis (MD -65.22 × 10⁹/L vs. hydroxyurea) [4], anagrelide is the evidence-based choice for ET patients with an inadequate response to or intolerance of first-line hydroxyurea. The lineage-specific megakaryocyte inhibition (IC₅₀ 26 nM vs. hydroxyurea 150 µM) further justifies its use in patients with concerns about pancytopenia or leukemogenic transformation.

Pediatric Essential Thrombocythemia Management

Given the documented rapid platelet response and favorable toxicity profile in children, with no reported carcinogenic potential [4], anagrelide should be prioritized over hydroxyurea in pediatric ET cases. Procurement for pediatric hematology/oncology centers is supported by evidence of selective activity against platelet production and the convenience of oral administration.

Repurposing for Gastrointestinal Stromal Tumor (GIST) via Novel Extended-Release Formulation

The subcutaneous extended-release formulation of anagrelide, which maintains detectable plasma levels for up to 56 days and nearly eradicates GIST xenograft tumors in 11 days [4], presents a compelling case for procurement in oncology research settings. This formulation overcomes the rapid clearance of oral anagrelide and enables sustained target engagement, warranting clinical investigation in GIST patients with KIT mutations.

Analytical Reference Standard for Quality Control and Bioequivalence Studies

Anagrelide and its active metabolite, 3-hydroxy anagrelide, serve as essential reference standards for pharmaceutical quality control, particularly in bioequivalence studies of generic formulations. The 40-fold difference in PDE3 inhibition potency (IC₅₀ 36 nM vs. 0.9 nM) [4] underscores the need for precise quantification of both parent and metabolite in plasma during pharmacokinetic assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anagrelide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.